- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,

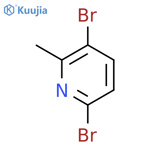

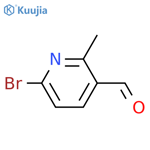

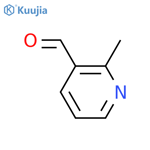

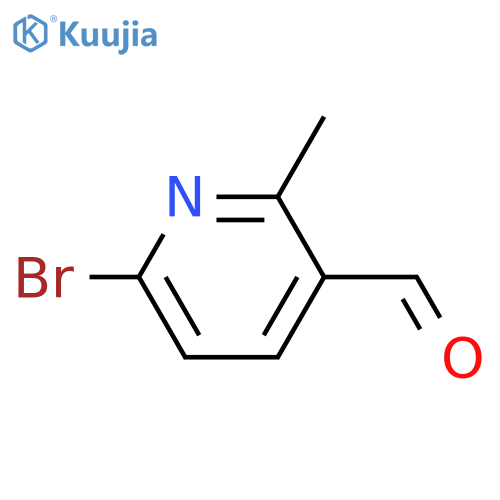

Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)

926293-55-2 structure

Produktname:6-Bromo-2-methylnicotinaldehyde

6-Bromo-2-methylnicotinaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Bromo-2-methylnicotinaldehyde

- 6-Bromo-2-methyl-pyridine-3-carbaldehyde

- 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE

- 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)

- 6-Bromo-2-methylpyridine-3-carboxaldehyde

- 6-Bromo-2-methylnicotinaldehyde, AldrichCPR

- C16730

- SCHEMBL4597958

- J-518339

- DB-079368

- CS-0195373

- EN300-2980561

- BMB29355

- BS-44296

- DTXSID50732465

- MFCD13188654

- AB66856

- CUTAVXXGKKXAHQ-UHFFFAOYSA-N

- AKOS016002130

- 926293-55-2

- SY324907

-

- MDL: MFCD13188654

- Inchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3

- InChI-Schlüssel: CUTAVXXGKKXAHQ-UHFFFAOYSA-N

- Lächelt: O=CC1C(C)=NC(Br)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 198.96300

- Monoisotopenmasse: 198.96328g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 129

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.7

- Topologische Polaroberfläche: 30Ų

Experimentelle Eigenschaften

- Dichte: 1.577

- Siedepunkt: 285℃

- Flammpunkt: 126℃

- PSA: 29.96000

- LogP: 1.96500

6-Bromo-2-methylnicotinaldehyde Sicherheitsinformationen

6-Bromo-2-methylnicotinaldehyde Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-Bromo-2-methylnicotinaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1296869-1g |

6-Bromo-2-methylpyridine-3-carboxaldehyde |

926293-55-2 | 95% | 1g |

$510 | 2024-06-05 | |

| abcr | AB515724-1 g |

6-Bromo-2-methyl-pyridine-3-carbaldehyde |

926293-55-2 | 1g |

€347.30 | 2023-01-19 | ||

| TRC | B682223-25g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 25g |

$ 80.00 | 2022-06-06 | ||

| TRC | B682223-2.5g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 2.5g |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM178012-1g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 95% | 1g |

$449 | 2021-08-05 | |

| Enamine | EN300-2980561-0.1g |

6-bromo-2-methylpyridine-3-carbaldehyde |

926293-55-2 | 95% | 0.1g |

$322.0 | 2023-09-06 | |

| Advanced ChemBlocks | N25138-5G |

6-Bromo-2-methyl-pyridine-3-carbaldehyde |

926293-55-2 | 97% | 5G |

$900 | 2023-09-15 | |

| 1PlusChem | 1P006G7P-1g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 95% | 1g |

$552.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266043-100mg |

6-Bromo-2-methyl-pyridine-3-carbaldehyde |

926293-55-2 | 98% | 100mg |

¥371.00 | 2024-04-25 | |

| A2B Chem LLC | AD00149-250mg |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 95% | 250mg |

$220.00 | 2024-07-18 |

6-Bromo-2-methylnicotinaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt

1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C

1.2 30 min, -78 °C

1.2 30 min, -78 °C

Referenz

- Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

Referenz

- Preparation of hedgehog antagonists having zinc binding moieties, Australia, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 1 h, -78 °C

1.2 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of quinoline compounds as RET inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C

Referenz

- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C

1.2 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C

1.2 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C

Referenz

- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,

6-Bromo-2-methylnicotinaldehyde Raw materials

6-Bromo-2-methylnicotinaldehyde Preparation Products

6-Bromo-2-methylnicotinaldehyde Verwandte Literatur

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

926293-55-2 (6-Bromo-2-methylnicotinaldehyde) Verwandte Produkte

- 895016-26-9(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3,4-dimethoxyphenyl)acetamide)

- 1261446-01-8(2,5-Bis(perfluorophenyl)isonicotinonitrile)

- 904328-95-6(N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH))

- 2229197-05-9(1-(6-methoxy-1,3-dioxaindan-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2121514-79-0(2,3,4-Trichloropyridine-5-boronic acid)

- 1206985-71-8(N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

- 2228213-84-9(2-azido-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol)

- 2228599-19-5(N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine)

- 2246918-42-1(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-)

- 2580240-44-2(3-(acetylsulfanyl)cyclobutan-1-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde

Reinheit:99%/99%/99%

Menge:1g/5g/25g

Preis ($):220.0/880.0/3081.0

atkchemica

(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung